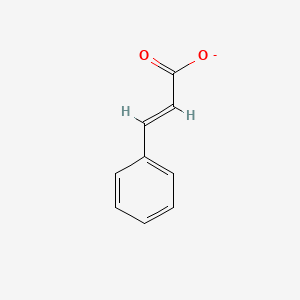

Cinnamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4151-45-5 |

|---|---|

Molecular Formula |

C9H7O2- |

Molecular Weight |

147.15 g/mol |

IUPAC Name |

(E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6+ |

InChI Key |

WBYWAXJHAXSJNI-VOTSOKGWSA-M |

SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-] |

Synonyms |

cinnamic acid cinnamic acid, (trans)-(E)-isomer cinnamic acid, (Z)-isomer cinnamic acid, 13C-labeled cpd cinnamic acid, 14C-labeled cpd cinnamic acid, 14C-labeled cpd (E)-isomer cinnamic acid, 2-(13)C-labeled cpd cinnamic acid, 2-(14)C-labeled cpd cinnamic acid, 3-(14)C-labeled cpd cinnamic acid, 3H-labeled cpd (E)-isomer cinnamic acid, 3H-labeled cpd (Z)-isomer cinnamic acid, ion(1-) cinnamic acid, ion(1-)-(E)-isomer cinnamic acid, nickel (+2) salt cinnamic acid, potassium salt cinnamic acid, sodium salt cinnamic acid, sodium salt(E)-isomer cinnamic acid, sodium salt(Z)-isomer cinnamic acid, zinc salt(E)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Cinnamate in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of cinnamate in plants, a crucial entry point into the vast network of phenylpropanoid metabolism. This pathway is responsible for the synthesis of a myriad of secondary metabolites vital for plant development, defense, and interaction with the environment. This compound and its derivatives are also of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a three-step enzymatic cascade that converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key precursor for a wide range of phenylpropanoids, including flavonoids, lignins, and stilbenes.

The central enzymes in this pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1][2] PAL is a critical regulatory point, controlling the flux of carbon from primary metabolism into the phenylpropanoid pathway.[1]

-

This compound-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[3][4] This reaction requires NADPH and molecular oxygen.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by catalyzing the formation of a high-energy thioester bond with coenzyme A, producing p-coumaroyl-CoA.[5][6] This step is essential for channeling p-coumaric acid into various downstream branches of phenylpropanoid metabolism.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the core enzymes in the this compound biosynthetic pathway have been characterized in a variety of plant species. This data is crucial for understanding the efficiency and substrate specificity of these enzymes and for metabolic engineering efforts.

Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)

| Plant Species | Substrate | Km (µM) | Vmax (units) | Reference |

| Pyrus bretschneideri (Pear) | L-Phenylalanine | 28.3 - 41.5 | 1.12 - 1.45 (µmol/min/mg) | [7] |

| Musa cavendishii (Banana) | L-Phenylalanine | 880 | Not specified | [8] |

| Annona cherimola (Cherimoya) | L-Phenylalanine | 110 - 240 | Not specified | [9] |

Note: Vmax units can vary between studies and are specified where available.

Table 2: Kinetic Properties of this compound-4-Hydroxylase (C4H)

| Plant Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Glycine max (Soybean) | trans-Cinnamic Acid | 2.74 - 6.44 | 0.13 - 56.38 | [10] |

| Helianthus tuberosus | trans-Cinnamic Acid | ~5 | Not specified | [11] |

Table 3: Kinetic Properties of 4-Coumarate-CoA Ligase (4CL)

| Plant Species | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |

| Morus alba (Mulberry) | p-Coumaric Acid | 10.49 | 4.4 | [12] |

| Peucedanum praeruptorum | p-Coumaric Acid | Not specified | Not specified | [13] |

| Arabidopsis thaliana | p-Coumaric Acid | 9 - 170 | Not specified | [6] |

Regulation of the this compound Pathway

The biosynthesis of this compound is tightly regulated at multiple levels to ensure that the production of phenylpropanoids meets the developmental and environmental needs of the plant.

Transcriptional Regulation

The expression of the genes encoding PAL, C4H, and 4CL is coordinately regulated by a network of transcription factors, primarily from the MYB and bHLH families.[1][6][14] These transcription factors bind to specific cis-regulatory elements in the promoter regions of the pathway genes in response to various internal and external cues.

-

Light: Light is a major environmental signal that induces the expression of phenylpropanoid biosynthesis genes.[15][16] Light-responsive elements (LREs), such as G-boxes and I-boxes, are present in the promoters of these genes and are targeted by transcription factors like HY5.[17][18]

-

Phytohormones: Jasmonates (JA) and salicylic (B10762653) acid (SA) are key signaling molecules in plant defense responses and are potent inducers of the this compound pathway.[3][19][20] Their signaling pathways lead to the activation of transcription factors that upregulate PAL, C4H, and 4CL expression.[2][21] For instance, the bHLH transcription factor MYC2, a key component of JA signaling, can bind to G-box elements in the promoters of target genes.[22]

-

Feedback Inhibition: The accumulation of downstream products of the phenylpropanoid pathway can lead to feedback inhibition of enzyme activity and repression of gene expression, providing a mechanism for homeostatic control.

Post-translational Regulation

Enzyme activity can also be modulated through post-translational modifications, such as phosphorylation and ubiquitination. For example, PAL isoforms in Arabidopsis thaliana are targeted for ubiquitination and subsequent degradation by the 26S proteasome, providing a rapid mechanism to control enzyme levels.[21]

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Materials:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 14 mM 2-mercaptoethanol.

-

Substrate Solution: 50 mM L-phenylalanine in extraction buffer.

-

Stop Solution: 5 M HCl.

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Assay Reaction: In a cuvette, mix 800 µL of substrate solution and 100 µL of crude enzyme extract.

-

Incubation: Incubate the reaction mixture at 40°C for 60 minutes.

-

Stopping the Reaction: Add 100 µL of 5 M HCl to stop the reaction.

-

Measurement: Measure the absorbance of the solution at 290 nm against a blank containing the reaction mixture with HCl added at time zero.

-

Calculation: Calculate PAL activity using the molar extinction coefficient of trans-cinnamic acid (10,400 M-1 cm-1).

This compound-4-Hydroxylase (C4H) Activity Assay

This spectrophotometric assay is based on monitoring the substrate-dependent oxidation of NADPH at 340 nm.

Materials:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5).

-

Substrate Solution: 1 mM trans-cinnamic acid in a small volume of ethanol, then diluted in assay buffer.

-

NADPH Solution: 10 mM NADPH in assay buffer.

-

Microsomal enzyme preparation.

-

Spectrophotometer.

Procedure:

-

Enzyme Preparation: Isolate microsomes from plant tissue by differential centrifugation.

-

Assay Reaction: In a cuvette, combine 950 µL of assay buffer, 20 µL of substrate solution, and 20 µL of the microsomal preparation.

-

Initiation: Start the reaction by adding 10 µL of NADPH solution.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculation: Calculate C4H activity using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).

4-Coumarate-CoA Ligase (4CL) Activity Assay

This assay spectrophotometrically measures the formation of p-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm.[5]

Materials:

-

Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

-

Substrate Solution: 2 mM p-coumaric acid.

-

ATP Solution: 10 mM ATP.

-

CoA Solution: 1 mM Coenzyme A.

-

Enzyme extract.

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.

-

Assay Reaction: In a cuvette, mix 850 µL of assay buffer, 50 µL of substrate solution, 50 µL of ATP solution, and 25 µL of enzyme extract.

-

Initiation: Start the reaction by adding 25 µL of CoA solution.

-

Measurement: Monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

Calculation: Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M-1 cm-1).

Experimental Workflows for Regulatory Studies

Identifying Transcription Factor-DNA Interactions

A common workflow to identify which transcription factors regulate the genes of the this compound pathway involves a combination of bioinformatic prediction and experimental validation.

-

Yeast One-Hybrid (Y1H) Assay: This in vivo technique is used to screen a library of transcription factors for their ability to bind to a specific DNA sequence (the "bait," which would be the promoter of a this compound pathway gene).[13][19][23]

-

Electrophoretic Mobility Shift Assay (EMSA): This in vitro method confirms the direct binding of a purified transcription factor to a labeled DNA probe containing the putative binding site.[5][6][14] A shift in the mobility of the DNA probe on a gel indicates the formation of a protein-DNA complex.

This comprehensive guide provides a foundational understanding of the this compound biosynthetic pathway in plants. The presented data, protocols, and diagrams offer valuable resources for researchers and professionals engaged in plant biochemistry, metabolic engineering, and the development of natural product-based pharmaceuticals. Further investigation into the intricate regulatory networks and the diverse downstream pathways will continue to unveil the multifaceted roles of this essential metabolic route.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Salicylic acid promotes phenolic acid biosynthesis for the production of phenol acid-rich barley sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A spectrophotometric assay for trans-cinnamic acid 4-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 6. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Salicylic Acid and Components of the Phenylpropanoid Pathway in Basal and Cultivar-Related Resistance of Oilseed Rape (Brassica napus) to Verticillium longisporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. youtube.com [youtube.com]

- 11. The specific MYB binding sites bound by TaMYB in the GAPCp2/3 promoters are involved in the drought stress response in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Yeast One-Hybrid Screens for Detection of Transcription Factor DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. C4 gene induction during de-etiolation evolved through changes in cis to allow integration with ancestral C3 gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combinatorial interaction of light-responsive elements plays a critical role in determining the response characteristics of light-regulated promoters in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]

- 20. licorbio.com [licorbio.com]

- 21. mdpi.com [mdpi.com]

- 22. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of Protein-DNA Interactions Using Enhanced Yeast One-Hybrid Assays and a Semiautomated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationships of Cinnamate and Cinnamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cinnamate and cinnamide scaffolds represent a privileged class of compounds with a remarkable breadth of biological activities. Derived from the naturally occurring cinnamic acid, these molecules have been the subject of extensive research, leading to the development of potent agents with applications in oncology, infectious diseases, and the management of oxidative stress. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and cinnamide derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to empower scientists to rationally design the next generation of this compound- and cinnamide-based drugs.

Core Structure-Activity Relationship Insights

The biological activity of this compound and cinnamide derivatives is intricately linked to the nature and position of substituents on the phenyl ring, the functionality of the ester or amide group, and the overall lipophilicity of the molecule. Key SAR observations across various therapeutic areas are summarized below.

Anticancer Activity

The anticancer potential of cinnamates and cinnamides has been extensively studied, with research highlighting the importance of specific structural modifications for enhancing cytotoxicity and selectivity.

This compound Esters:

-

Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring often correlates with increased anticancer activity. For instance, cinnamic acid metronidazole (B1676534) ester derivatives have shown potent inhibitory activity against EGFR and HER-2 kinases.

-

Ester Moiety: The nature of the alcohol component of the ester can influence both potency and selectivity.

Cinnamide Amides:

-

Amide Substituents: The substituents on the amide nitrogen play a crucial role in determining anticancer efficacy. For example, cinnamide derivatives bearing a benzdioxan group have been identified as excellent tubulin polymerization inhibitors.[1] Fluorinated cinnamide-containing compounds have also demonstrated significant cytotoxic effects against liver cancer cell lines.[2]

-

Hybrid Molecules: The creation of hybrid molecules, where the cinnamide scaffold is coupled with other pharmacophores, has emerged as a promising strategy. For example, flavonoid-cinnamic acid amide hybrids have shown notable activity against neurodegeneration.[3]

Antimicrobial Activity

This compound and cinnamide derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The SAR in this area is often linked to the molecule's ability to disrupt microbial membranes or inhibit essential enzymes.

This compound Esters:

-

Lipophilicity: Increased lipophilicity, often achieved by elongating the alkyl chain of the ester, generally leads to enhanced antibacterial activity, particularly against Gram-positive bacteria.[4] For instance, decyl this compound has shown potent activity against Staphylococcus aureus.[5]

-

Aromatic Substituents: The presence of specific substituents on the phenyl ring can modulate the antimicrobial spectrum.

Cinnamide Amides:

-

Amide Moiety: The nature of the amine component of the amide is a key determinant of antimicrobial potency. 4-isopropylbenzylcinnamide has been identified as a potent antibacterial agent.[5]

-

Mechanism of Action: Some cinnamide derivatives are believed to exert their antifungal effects by interacting with ergosterol (B1671047) in the fungal cell membrane.[5]

Antioxidant Activity

The antioxidant properties of cinnamates and cinnamides are primarily attributed to their ability to scavenge free radicals. The efficiency of this process is highly dependent on the substitution pattern of the phenyl ring.

-

Hydroxyl and Methoxyl Groups: The presence of hydroxyl (-OH) and methoxyl (-OCH3) groups on the phenyl ring is a key determinant of antioxidant capacity. Caffeic acid and ferulic acid derivatives, which contain these groups, are generally potent antioxidants.

-

Number and Position of Substituents: The number and relative position of these electron-donating groups influence the stability of the resulting phenoxyl radical, thereby affecting the antioxidant potential.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, providing a comparative overview of the biological activities of different this compound and cinnamide derivatives.

Table 1: Anticancer Activity of this compound and Cinnamide Derivatives (IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Cinnamic acid metronidazole ester derivative 3h | EGFR kinase | 0.62 | [6] |

| Cinnamic acid metronidazole ester derivative 3h | HER-2 kinase | 2.15 | [6] |

| Cinnamide-fluorinated imidazolone (B8795221) derivative 6 | HepG2 (Liver) | 4.23 | [2] |

| (E)-4-(3-oxo-3-(phenethylamino)prop-1-en-1-yl)-1,2-phenylene diacetate | Murine leukaemia P-388 | 0.5 µg/mL | [7] |

| Cinnamic acyl sulfonamide derivative 5a | Tubulin polymerization | 0.88 | [1] |

| Cinnamic acyl sulfonamide derivative 5a | MCF-7 (Breast) | 0.17 µg/mL | [1] |

| Cinnamaldehyde | Hep G2 (Liver) | Varies | [8] |

| Cinnamic acid | Hep G2 (Liver) | Varies | [8] |

| Cinnamyl alcohol | Hep G2 (Liver) | Varies | [8] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16c | Various | < 10 µg/mL | [9] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16d | Various | < 10 µg/mL | [9] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17a | Various | < 10 µg/mL | [9] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17d | Various | < 10 µg/mL | [9] |

| Methyl-substituted cinnamic acid amide 1 | A-549 (Lung) | 11.38 | [7] |

| Methyl-substituted cinnamic acid amide 5 | A-549 (Lung) | 10.36 | [7] |

| Methyl-substituted cinnamic acid amide 9 | A-549 (Lung) | 11.06 | [7] |

Table 2: Antimicrobial Activity of this compound and Cinnamide Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Butyl this compound (6) | Candida albicans | 626.62 | [5] |

| Ethyl this compound (3) | Candida albicans | 726.36 | [5] |

| Methyl this compound (2) | Candida albicans | 789.19 | [5] |

| 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus | 458.15 | [5] |

| Decyl this compound (9) | Staphylococcus aureus | 550.96 | [5] |

| Benzyl this compound (10) | Staphylococcus aureus | 537.81 | [5] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus aureus | 1–4 µg/mL | [9] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Enterococcus species | 1–32 µg/mL | [9] |

| Cinnamic acid | Mycobacterium tuberculosis H37Rv | 270–675 | [10] |

| Cinnamic acid | Candida albicans | 405 | [10] |

Table 3: Antioxidant Activity of this compound and Cinnamide Derivatives (IC50 Values)

| Compound/Derivative | Assay | IC50 | Reference |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16f | DPPH | 310.50 ± 0.73 µg/mL | [9] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17d | DPPH | 574.41 ± 1.34 µg/mL | [9] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16f | ABTS | 597.53 ± 1.3 µg/mL | [9] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17d | ABTS | 419.18 ± 2.72 µg/mL | [9] |

| Caffeic acid derivative | DPPH | Varies | [11] |

| Ferulic acid derivative | DPPH | Varies | [11] |

| Sinapic acid derivative | DPPH | Varies | [11] |

| p-Coumaric acid derivative | DPPH | Varies | [11] |

| Caffeic acid | DPPH & ABTS | 1.59 ± 0.06 µg/mL (ABTS) | [12] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and cinnamide derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

EGFR/HER-2 Signaling Pathway Inhibition

Certain this compound derivatives have been shown to inhibit the kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key drivers in many cancers. Inhibition of these receptors disrupts downstream signaling cascades that control cell proliferation, survival, and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Cinnamate Metabolism in Microbial Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a phenylpropanoid naturally abundant in plants, is a key intermediate in the biosynthesis of lignin (B12514952) and various other secondary metabolites.[1] Its prevalence in soil and plant biomass establishes it as a significant carbon source for a diverse array of microorganisms. The microbial breakdown of cinnamic acid is a cornerstone of the global carbon cycle and a fertile ground for discovering novel biocatalysts. Understanding these degradation pathways is paramount for applications ranging from bioremediation and industrial biocatalysis to the development of innovative antimicrobial agents that target these essential metabolic routes. This technical guide provides a comprehensive exploration of the core cinnamate degradation pathways in key microorganisms, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic and regulatory networks.

Core Degradation Pathways of this compound

Microorganisms have evolved a variety of strategies to metabolize cinnamic acid. These can be broadly classified into several primary pathways:

-

Side-Chain Reduction: The propionic acid side chain's double bond is reduced to yield 3-phenylpropionic acid.

-

Hydroxylation: Hydroxyl groups are introduced to the aromatic ring, often as a preparatory step for ring cleavage.

-

Decarboxylation: The carboxyl group is removed from the side chain, a common pathway in fungi, leading to the formation of styrene (B11656).[1]

-

β-Oxidation-like Pathway: The side chain is shortened through a process analogous to fatty acid beta-oxidation.[2]

These metabolic routes are not mutually exclusive and can be observed in various combinations depending on the specific microorganism and the prevailing environmental conditions.[1]

Microbial Degradation Pathways: A Detailed Examination

The Stenotrophomonas Pathway: Side-Chain Reduction and Ring Cleavage

A notable example of this compound degradation is observed in the Gram-negative bacterium Stenotrophomonas sp. TRMK2, which employs a pathway involving side-chain reduction followed by aromatic ring hydroxylation and cleavage.[3][4] This strain is capable of completely utilizing 5 mM of cinnamic acid within 18 hours of incubation.[3][5]

Proposed Catabolic Pathway in Stenotrophomonas sp. TRMK2: [3][5]

Cinnamic acid → 3-Phenylpropionic acid → 3-(4-Hydroxyphenyl)propionic acid → 4-Hydroxybenzoic acid → Protocatechuic acid → Ring Cleavage

| Microorganism | Substrate | Concentration | Time for Complete Utilization | Key Enzymes | Specific Activity (µmol/min/mg protein) | Reference |

| Stenotrophomonas sp. TRMK2 | Cinnamic acid | 5 mM | 18 hours | This compound reductase | Low activity detected | [3][5] |

| 3-Phenylpropionic acid hydroxylase | Moderate activity detected | [3] | ||||

| p-Hydroxybenzoic acid hydroxylase | Moderate activity detected | [3] | ||||

| Protocatechuate 3,4-dioxygenase | High activity detected | [3] |

Enzyme Assays in Stenotrophomonas sp. TRMK2 Cell-Free Extract: [5]

-

This compound Reductase Assay:

-

Prepare a 1 mL reaction mixture containing 100 mM phosphate (B84403) buffer (pH 7.0), 1 mM NADH, and 1 mM cinnamic acid.

-

Add an appropriate amount of crude enzyme extract to initiate the reaction.

-

Measure the decrease in absorbance at 340 nm spectrophotometrically to monitor NADH oxidation.

-

-

3-Phenylpropionic Acid Hydroxylase and p-Hydroxybenzoic Acid Hydroxylase Assays:

-

These assays are conducted with slight modifications to previously reported methods.[5]

-

-

Protocatechuate 3,4-Dioxygenase Assay:

Metabolite Analysis: [5]

-

High-Performance Liquid Chromatography (HPLC):

-

System: Waters HPLC (model 2489) with a UV-Vis detector and a C18 column.

-

Mobile Phase: Acetonitrile:water:acetic acid (30:69.5:0.5, v/v/v).

-

Flow Rate: 1 mL/min.

-

-

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS):

-

Metabolites are extracted from the culture medium.

-

The extract is derivatized with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

-

The derivatized sample is analyzed using a GC-HRMS system equipped with an HP5 column and an ionization voltage of 70 eV, with helium as the mobile gas.

-

The Dioxygenase-Mediated Pathway in Pseudomonas and Photorhabdus

In bacteria such as Pseudomonas and Photorhabdus luminescens, this compound degradation proceeds through a pathway involving a dioxygenase that acts on the aromatic ring.[1] In P. luminescens, this process is governed by the hca operon, which is homologous to the one found in E. coli. The expression of the hca operon is induced by cinnamic acid and regulated by the HcaR protein.[6]

The hca operon is regulated by the LysR-type transcriptional regulator, HcaR.[3] In the presence of cinnamic acid, HcaR activates the transcription of the hca genes, which encode the enzymes responsible for the initial steps of this compound degradation.[6]

Fungal Decarboxylation Pathway in Aspergillus niger

In the filamentous fungus Aspergillus niger, a primary route for cinnamic acid degradation is through non-oxidative decarboxylation to produce styrene.[1] This conversion is catalyzed by the synergistic action of two enzymes: cinnamic acid decarboxylase (CdcA) and the flavin prenyltransferase (PadA).[7][8] The expression of the genes encoding these enzymes is regulated by the transcriptional regulator SdrA.[7][8]

| Microorganism | Substrate | Concentration | Conversion | Key Enzymes | Reference |

| Aspergillus niger | Cinnamic acid | 1 mM | ~100% | Cinnamic acid decarboxylase (CdcA), Flavin prenyltransferase (PadA) | [9] |

| Sorbic acid | 1 mM | ~100% | CdcA, PadA | [9] |

Cinnamic Acid Decarboxylase Assay (HPLC-based): [2]

-

Reaction Mixture: Prepare a reaction mixture containing an appropriate buffer (e.g., phosphate buffer, pH 6.0-7.0), a known concentration of cinnamic acid, and the cell-free extract or purified enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Sampling and Quenching: At various time points, withdraw aliquots from the reaction mixture and stop the reaction by adding a quenching solution (e.g., acid or an organic solvent).

-

HPLC Analysis: Analyze the samples using a C18 reversed-phase column and a UV-Vis detector to quantify the remaining cinnamic acid and/or the styrene formed.

-

Calculation: Calculate the enzyme activity based on the rate of substrate consumption or product formation.

References

- 1. Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of the hca Cluster Encoding the Dioxygenolytic Pathway for Initial Catabolism of 3-Phenylpropionic Acid in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toyobo-global.com [toyobo-global.com]

- 5. Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Cinnamic Acid and Sorbic acid Conversion Are Mediated by the Same Transcriptional Regulator in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping the structural requirements of inducers and substrates for decarboxylation of weak acid preservatives by the food spoilage mould Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Antioxidant Mechanisms of Dietary Cinnamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dietary cinnamates, a class of phenolic compounds abundant in plants, have garnered significant attention for their potent in vivo antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds combat oxidative stress within a biological system. We will delve into their ability to modulate endogenous antioxidant defense systems, primarily through the activation of the Nrf2-ARE signaling pathway, and their direct radical scavenging activities. This guide presents a comprehensive summary of quantitative data from key in vivo studies, details of experimental protocols, and visual representations of the critical signaling pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of the therapeutic potential of dietary cinnamates in mitigating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Dietary antioxidants play a crucial role in mitigating oxidative damage. Cinnamates, including cinnamic acid, caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid, are widely distributed in fruits, vegetables, and cereals and have demonstrated significant antioxidant activity in vivo.[1] Their mechanisms of action are multifaceted, ranging from direct scavenging of free radicals to the upregulation of endogenous antioxidant enzymes.[2][3] This guide will elucidate these mechanisms with a focus on in vivo evidence.

Core Antioxidant Mechanisms of Dietary Cinnamates

The in vivo antioxidant effects of dietary cinnamates are primarily attributed to two interconnected mechanisms:

-

Direct Radical Scavenging: The phenolic structure of cinnamates, particularly the hydroxyl groups on the phenyl ring, enables them to donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the damaging chain reactions of lipid peroxidation.[3][4] Caffeic acid, for instance, has been shown to be an effective scavenger of various free radicals.[5][6]

-

Modulation of Endogenous Antioxidant Systems: Cinnamates can enhance the body's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

The Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating their transcription.

Dietary cinnamates, or their metabolites, can act as activators of this pathway.[7][8] For example, cinnamaldehyde, a component of cinnamon, has been shown to activate the Nrf2-dependent antioxidant response in human colon cells.[7][9] This activation leads to the increased synthesis of phase II detoxification enzymes and antioxidant proteins.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative findings from various in vivo studies investigating the antioxidant effects of dietary cinnamates.

Table 1: Effects of Dietary Cinnamates on Antioxidant Enzyme Activities

| Cinnamate | Animal Model | Dosage | Duration | Tissue | SOD Activity | CAT Activity | GPx Activity | Citation |

| Cinnamic Acid | Wistar rats (T2DM) | 20 mg/kg/day | 8 weeks | Kidney | Increased | - | - | [8] |

| Cinnamic Acid | Wistar rats (T2DM) | 40 mg/kg/day | 8 weeks | Kidney | Increased | - | - | [8] |

| This compound | Sprague-Dawley rats | 0.1 g/100g diet | 6 weeks | Liver | - | Increased | Increased | [10] |

| Ferulic Acid | Diabetic rats | - | - | Liver | Increased | Increased | - | [2] |

| p-Coumaric Acid | High-fat diet mice | 100 mg/kg BW | - | Liver | Increased (SOD-1) | Increased | Increased (GPx) | [11] |

| p-Coumaric Acid | Male rats (BPA-induced toxicity) | 50 mg/kg | 14 days | Testes | Increased | Increased | Increased | [12] |

| p-Coumaric Acid | Male rats (BPA-induced toxicity) | 100 mg/kg | 14 days | Testes | Increased | Increased | Increased | [12] |

| Sinapic Acid | Diabetic rats | 25 mg/kg bw/day | 30 days | - | Improved | - | - | [13][14] |

| Cinnamaldehyde | STZ-diabetic rats | 5 mg/kg bw | 45 days | Plasma | Increased | Increased | Increased | [15] |

| Cinnamaldehyde | STZ-diabetic rats | 10 mg/kg bw | 45 days | Plasma | Increased | Increased | Increased | [15] |

| Cinnamaldehyde | STZ-diabetic rats | 20 mg/kg bw | 45 days | Plasma | Increased | Increased | Increased | [15] |

Table 2: Effects of Dietary Cinnamates on Markers of Oxidative Stress

| This compound | Animal Model | Dosage | Duration | Tissue/Fluid | Marker | Effect | Citation |

| Cinnamic Acid | Wistar rats (T2DM) | 20 mg/kg/day | 8 weeks | Kidney | MDA | Decreased | [8] |

| Cinnamic Acid | Wistar rats (T2DM) | 40 mg/kg/day | 8 weeks | Kidney | MDA | Decreased | [8] |

| This compound | Sprague-Dawley rats | 0.1 g/100g diet | 6 weeks | Liver | TBARS | Decreased | [10] |

| Ferulic Acid | Diabetic animals | - | - | - | MDA | Reduced | [2] |

| p-Coumaric Acid | Rabbits | 5 mg/kg | 2 weeks | Plasma | Thromboxane B2 | Reduced | [16] |

| p-Coumaric Acid | Male rats (BPA-induced toxicity) | 50 mg/kg | 14 days | Testes | MDA | Decreased | [12] |

| p-Coumaric Acid | Male rats (BPA-induced toxicity) | 100 mg/kg | 14 days | Testes | MDA | Decreased | [12] |

| Sinapic Acid | Diabetic rats | 25 mg/kg bw/day | 30 days | Plasma & Tissues | Lipid peroxides, Hydroperoxides, Protein carbonyls | Decreased | [13][14] |

| Cinnamaldehyde | STZ-diabetic rats | 5, 10, 20 mg/kg bw | 45 days | Plasma | TBARS, Hydroperoxides | Decreased | [15] |

| Caffeic Acid Phenethyl Ester (CAPE) | Rat model | - | - | - | MDA | Decreased | [17] |

Experimental Protocols

This section outlines common methodologies employed in the in vivo assessment of the antioxidant properties of dietary cinnamates.

Animal Models and Induction of Oxidative Stress

-

Animal Species: Wistar and Sprague-Dawley rats are commonly used models.

-

Induction of Oxidative Stress:

-

High-Fat Diet (HFD): Feeding animals a diet rich in fat can induce metabolic stress and increase oxidative damage.[13][14]

-

Streptozotocin (STZ) Administration: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and subsequent oxidative stress. It is often used in combination with a high-fat diet to induce type 2 diabetes.[8][13][14]

-

Chemical-Induced Toxicity: Exposure to toxins like bisphenol A (BPA) or arsenic can be used to induce oxidative stress in specific organs.[12]

-

Ischemia-Reperfusion Injury: This model involves temporarily restricting blood flow to an organ, followed by the restoration of blood flow, which leads to a burst of ROS production.[18][19]

-

Administration of Cinnamates

-

Route of Administration: Oral gavage or supplementation in the diet are the most common methods for administering cinnamates to mimic dietary intake.[8][10][13][14]

-

Dosage and Duration: Dosages and treatment durations vary significantly between studies and are dependent on the specific this compound and the experimental model. Refer to the quantitative data tables for specific examples.

Assessment of Antioxidant Status

-

Tissue and Blood Sample Collection: At the end of the experimental period, animals are euthanized, and blood and tissue samples (e.g., liver, kidney, brain) are collected for analysis.

-

Biochemical Assays:

-

Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA) assays are commonly used to measure the end products of lipid peroxidation.[2][8][10]

-

Antioxidant Enzyme Activity: Spectrophotometric assays are used to measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][10][11][12]

-

Reduced Glutathione (GSH) Levels: The concentration of this important non-enzymatic antioxidant is often measured.[8][12]

-

-

Western Blotting and RT-PCR: These techniques are used to measure the protein and mRNA expression levels of Nrf2 and its target genes (e.g., HO-1, NQO1) to assess the activation of the Nrf2-ARE pathway.[8]

Conclusion

Dietary cinnamates exhibit robust in vivo antioxidant activity through a dual mechanism involving direct radical scavenging and the enhancement of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway. The quantitative data from numerous animal studies provide compelling evidence for their ability to reduce markers of oxidative stress and boost the activity of key antioxidant enzymes. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation of these promising natural compounds. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for harnessing the therapeutic potential of dietary cinnamates in the prevention and treatment of oxidative stress-related diseases. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into tangible human health benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Antioxidant Effects Of Phenolic Compound Caffeic Acid For Sale [viablife.net]

- 6. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound supplementation enhances hepatic lipid metabolism and antioxidant defense systems in high cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular insights into the antioxidative and anti-inflammatory effects of P-coumaric acid against bisphenol A-induced testicular injury: In vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ANTIOXIDANT PROPERTIES OF SINAPIC ACID: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]

- 15. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p-Coumaric acid, a common dietary phenol, inhibits platelet activity in vitro and in vivo | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 17. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo antioxidant properties of chlorogenic acid and caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Cinnamate Derivatives: A Potent Scaffold for Enzyme Inhibition in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities.[1] These activities, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, are often attributed to their ability to modulate the function of key enzymes involved in various disease pathologies.[2][3] This technical guide provides a comprehensive overview of cinnamate derivatives as potential enzyme inhibitors, focusing on their application in drug discovery for neurodegenerative diseases and cancer. We will delve into their inhibitory activities, detailed experimental protocols for their synthesis and evaluation, and the signaling pathways they modulate.

Enzyme Inhibitory Activity of this compound Derivatives

This compound derivatives have demonstrated significant inhibitory potential against a range of enzymes, making them attractive candidates for the development of novel therapeutics. The following tables summarize the quantitative data on their inhibitory activities against key enzymes implicated in Alzheimer's disease and cancer.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[4][5] this compound derivatives have shown potent inhibitory effects on both enzymes.

Table 1: Inhibitory Activity of this compound Derivatives against Cholinesterases

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) | AChE | 11.51 | - | Mixed | [6] |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) | BChE | 1.95 | - | Mixed | [6] |

| Cinnamic acid-tryptamine hybrid (7d) | BChE | 0.55 ± 0.04 | - | Mixed | |

| Ethopropazine hydrochloride | BChE | 1.70 ± 0.53 | - | - | [7] |

| Physostigmine | BChE | 0.0344 ± 0.0147 | - | - | [7] |

IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[8] this compound derivatives have been identified as effective tyrosinase inhibitors.

Table 2: Inhibitory Activity of this compound Derivatives against Tyrosinase

| Compound/Derivative | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) | 2.0 | - | Non-competitive | [1] |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g) | 8.3 | - | Mixed | [1] |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a) | 10.6 | - | Mixed | [1] |

| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) (6c) | 5.7 | 11 | Non-competitive | [9] |

| (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) (4d) | 23.8 | 130 | Non-competitive | [9] |

| Kojic Acid (Positive Control) | 16.7 - 32.2 | - | - | [1][9] |

| 2-O-β-glucopyranosyloxy-4-methoxy-hydrocinnamic acid (1) | 220 | - | Non-competitive | [8] |

| dihydromelilotoside (3) | 310 | - | Non-competitive | [8] |

| 2-O-β-glucosyloxy-4-methoxy trans-cinnamic acid (5) | 370 | - | Non-competitive | [8] |

Anticancer Activity: Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in cancer invasion and metastasis.[2][10] Cinnamic acid derivatives have been investigated as potential MMP inhibitors.

Table 3: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |

| Compound 5 (methyl-substituted amide) | A-549 (Lung Cancer) | 10.36 | [2][10] |

| Compound 1 (methyl-substituted amide) | A-549 (Lung Cancer) | 11.38 | [2] |

| Compound 9 (methyl-substituted amide) | A-549 (Lung Cancer) | 11.06 | [2] |

| Compound 4ii | Multiple Cancer Cell Lines | Potent Activity | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the enzymatic assays used to evaluate their inhibitory activity.

Synthesis of Cinnamic Acid Amides and Esters

The synthesis of cinnamic acid amides and esters is a crucial step in developing novel enzyme inhibitors.[12][13]

Protocol 1: Synthesis of Cinnamic Acid Amides via EDC/HOBt Coupling [12][14]

-

Reaction Setup: Dissolve the desired cinnamic acid derivative (2 mmol) in a mixture of N,N-dimethylformamide (DMF) (2 mL) and dichloromethane (B109758) (CH₂Cl₂) (12 mL) in a round-bottom flask.

-

Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) (2.1 mmol) and 1-hydroxybenzotriazole (B26582) (HOBt) (2.1 mmol) to the solution. Stir at room temperature for 30 minutes.

-

Amine Addition: Add the selected primary or secondary amine (2.0 mmol) and triethylamine (B128534) (Et₃N) (2.0 mmol) to the reaction mixture.

-

Reaction: Stir the mixture overnight at room temperature under an inert atmosphere (e.g., argon).

-

Work-up and Purification: Follow standard procedures for extraction and purification, such as column chromatography, to isolate the desired cinnamic acid amide.

Protocol 2: Synthesis of Cinnamic Acid Esters via Mitsunobu Reaction [14]

-

Reaction Setup: To a mixture of the cinnamic acid derivative (3.0 mmol) and the desired alcohol (2.0 mmol) in dry tetrahydrofuran (B95107) (6 mL), add triphenylphosphine (B44618) (3.0 mmol) and diisopropyl azodicarboxylate (DIAD) (3.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Purification: Purify the crude product by column chromatography to obtain the pure cinnamic acid ester.

Caption: General workflow for the synthesis of cinnamic acid amides and esters.

Enzyme Inhibition Assays

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method) [15][16][17]

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution in buffer.

-

AChE or BChE enzyme solution in buffer.

-

Test compound (this compound derivative) solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add buffer, DTNB solution, and enzyme solution to each well.

-

Add the test compound solution to the test wells and a corresponding volume of solvent to the control wells.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 4: Tyrosinase Inhibition Assay (L-DOPA as Substrate) [18][19][20][21]

-

Reagent Preparation:

-

Sodium Phosphate Buffer (50 mM, pH 6.8).

-

L-DOPA solution in buffer.

-

Mushroom tyrosinase enzyme solution in buffer.

-

Test compound (this compound derivative) solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add buffer and enzyme solution to each well.

-

Add the test compound solution to the test wells and a corresponding volume of solvent to the control wells.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm over time.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the cholinesterase assay.

-

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Modulation of Signaling Pathways

This compound derivatives exert their cellular effects by modulating various signaling pathways critical in disease progression. Understanding these interactions is key to designing targeted therapies.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth.[22][23][24] Its dysregulation is frequently observed in cancer. This compound derivatives have been shown to interfere with this pathway, often leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[3][25][26][27][28] Aberrant MAPK signaling is a hallmark of many cancers. Certain this compound derivatives can modulate this pathway, contributing to their anticancer effects.

Caption: Modulation of the MAPK signaling cascade by this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity.[29][30][31][32][33] Chronic activation of this pathway is associated with various inflammatory diseases and cancer. This compound derivatives have been reported to inhibit NF-κB activation, underlying their anti-inflammatory and anticancer properties.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and potent class of enzyme inhibitors with significant potential in drug discovery. Their ability to target key enzymes in neurodegenerative diseases and cancer, coupled with their favorable safety profile as naturally derived compounds, makes them highly attractive for further development. The detailed experimental protocols and an understanding of the signaling pathways they modulate, as outlined in this guide, provide a solid foundation for researchers to explore and optimize these compounds as next-generation therapeutics. Future research should focus on structure-activity relationship studies to enhance potency and selectivity, as well as in vivo studies to validate their therapeutic efficacy.

References

- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tyrosinase and antimelanogenic effect of cinnamic acid derivatives from Prunus mahaleb L.: Phenolic composition, isolation, identification and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 14. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]

- 20. researchgate.net [researchgate.net]

- 21. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 23. cusabio.com [cusabio.com]

- 24. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. cdn-links.lww.com [cdn-links.lww.com]

- 28. researchgate.net [researchgate.net]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 33. NF-κB - Wikipedia [en.wikipedia.org]

Anticancer Effects of Novel Synthetic Cinnamate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its synthetic derivatives have emerged as a promising class of molecules in oncology research, demonstrating a wide range of anticancer activities. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, exhibit cytotoxic, anti-proliferative, and anti-metastatic effects across various cancer cell lines. The versatility of the cinnamate scaffold allows for extensive chemical modifications, leading to the development of novel compounds with enhanced potency and target specificity. This technical guide provides an in-depth overview of the current research on synthetic this compound compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their anticancer potential. Detailed protocols for key assays and visual representations of the signaling pathways involved are presented to facilitate further research and drug development in this area.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a continuous endeavor in medicinal chemistry and pharmacology. Natural products and their synthetic analogs have historically been a rich source of therapeutic leads. Cinnamic acid, a naturally occurring aromatic fatty acid, and its derivatives have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1] The structural simplicity and synthetic tractability of the cinnamoyl moiety make it an ideal scaffold for the design and synthesis of new anticancer drug candidates.[2]

Recent studies have highlighted the potential of novel synthetic this compound compounds to target various hallmarks of cancer. These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis through the modulation of key cellular signaling pathways.[3][4][5] This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in the field.

Quantitative Data on Anticancer Activity

The anticancer efficacy of novel synthetic this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of selected synthetic this compound derivatives from recent studies.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4ii | HT-29 (Colon) | >100 | [1] |

| A-549 (Lung) | >100 | [1] | |

| OAW-42 (Ovarian) | >100 | [1] | |

| MDA-MB-231 (Breast) | >100 | [1] | |

| HeLa (Cervical) | >100 | [1] | |

| Compound 5 | A-549 (Lung) | 10.36 | [6] |

| Compound 19 | A549 (Lung) | 56 | [2] |

| PC3 (Prostate) | 22 | [2] | |

| U373 (Glioblastoma) | 4 | [2] | |

| MCF7 (Breast) | 19 | [2] | |

| OE21 (Esophageal) | 8 | [2] | |

| SKMEL (Melanoma) | 26 | [2] | |

| Compound 20 | HT-29 (Colon) | 54 | [2] |

| A-549 (Lung) | 173.5 | [2] | |

| OAW-42 (Ovarian) | 63.5 | [2] | |

| MDA-MB-231 (Breast) | 47.5 | [2] | |

| HeLa (Cervical) | 30 | [2] | |

| Compound 3h | EGFR Kinase | 0.62 | [7] |

| HER-2 Kinase | 2.15 | [7] | |

| Compound 11 | MCF-7 (Breast) | 15.28 µg/ml | [8] |

Key Signaling Pathways in Anticancer Effects

Synthetic this compound compounds exert their anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. The following diagrams illustrate these pathways.

Figure 1: General experimental workflow for evaluating novel this compound compounds.

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound compounds.

Figure 3: Attenuation of the VEGFR2 signaling pathway, a key regulator of angiogenesis.

Figure 4: Modulation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Figure 5: Induction of the TNFA-TNFR1 mediated extrinsic apoptosis pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the anticancer effects of novel compounds. The following sections provide methodologies for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Novel synthetic this compound compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the this compound compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Acridine Orange (AO) solution (100 µg/mL in PBS)

-

Ethidium Bromide (EB) solution (100 µg/mL in PBS)

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells in a 6-well plate and treat with the this compound compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cell pellet in 100 µL of PBS.

-

Prepare a staining solution by mixing AO and EB solutions at a 1:1 ratio.

-

Add 2 µL of the AO/EB staining solution to the cell suspension and mix gently.

-

Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Immediately observe the cells under a fluorescence microscope.

-

Categorize the cells based on their fluorescence:

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation.

-

Late apoptotic cells: Orange-stained nucleus with chromatin condensation.

-

Necrotic cells: Uniformly red-stained nucleus.

-

-

Sub-G1 Analysis by Flow Cytometry for Apoptosis

This method quantifies apoptotic cells by detecting the loss of DNA content.[9]

-

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the this compound compound and harvest at the desired time point.

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells using a flow cytometer. The sub-G1 peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak in the DNA content histogram.

-

Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[10]

-

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-TNFA, anti-TNFR1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize the protein expression levels.

-

Conclusion and Future Directions

Novel synthetic this compound compounds represent a promising avenue for the development of new anticancer therapies. Their ability to be readily synthesized and modified allows for the optimization of their pharmacological properties. The evidence presented in this guide demonstrates their potent cytotoxic effects against a range of cancer cell lines, mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the structure-activity relationships (SAR) of these compounds will enable the rational design of more potent and selective inhibitors. Secondly, in vivo studies using animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of promising lead compounds. Finally, the exploration of combination therapies, where this compound derivatives are used in conjunction with existing chemotherapeutic agents, may offer a strategy to enhance therapeutic outcomes and overcome drug resistance. The continued investigation of these versatile compounds holds significant promise for advancing the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 6. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamate's Pivotal Role in the Regulation of the Phenylpropanoid Pathway: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for synthesizing a vast array of compounds essential for structural integrity, defense, and signaling. This pathway is meticulously regulated to balance the allocation of carbon between primary growth and the production of these specialized metabolites. At the heart of this regulation lies trans-cinnamic acid (cinnamate), the product of the pathway's first committed step. This compound is not merely an intermediate metabolite; it functions as a critical signaling molecule that orchestrates a multi-layered control system. This technical guide provides an in-depth examination of this compound's regulatory functions, focusing on its role in feedback inhibition, transcriptional control, and post-translational modifications that govern the metabolic flux through the phenylpropanoid pathway. We present detailed experimental protocols, quantitative data, and signaling pathway diagrams to offer a comprehensive resource for professionals in plant science and drug development.

Introduction: The Phenylpropanoid Pathway and this compound's Central Position

The phenylpropanoid pathway channels carbon from the shikimate pathway, starting with the aromatic amino acid L-phenylalanine. The initial and rate-limiting step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[1][2] This reaction represents the gateway into a complex metabolic network that produces lignin, flavonoids, phytoalexins, and other phenolic compounds crucial for plant survival and interaction with the environment.[1] The subsequent core reactions involve the hydroxylation of this compound to p-coumaric acid by This compound 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, followed by the activation to p-coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL) .[3][4][5]

Given its position as the product of the entry-point enzyme, the cellular concentration of this compound is a key indicator of the pathway's flux. Plants have evolved sophisticated mechanisms that use the this compound pool as a sensor to modulate the activity of upstream and downstream enzymes, ensuring metabolic homeostasis and an appropriate response to developmental and environmental cues.[6]

Mechanisms of this compound-Mediated Regulation

This compound exerts its regulatory effects through a combination of direct enzyme inhibition, transcriptional control of pathway genes, and influence on post-translational protein degradation.

Feedback Inhibition of Phenylalanine Ammonia-Lyase (PAL)

The most direct regulatory action of this compound is the feedback inhibition of PAL. As the product of the reaction, this compound can bind to the PAL enzyme, reducing its catalytic efficiency.[7] This is a rapid and reversible mechanism that allows the cell to quickly throttle the entry of phenylalanine into the pathway when downstream processing slows or product demand decreases. This product inhibition is a common feature of metabolic pathways, preventing the wasteful accumulation of intermediates.[2]

Studies involving the downregulation of C4H, the enzyme that consumes this compound, provide strong evidence for this feedback loop. When C4H activity is reduced, the resulting accumulation of this compound leads to a corresponding decrease in PAL activity, effectively putting a "brake" on the pathway's entry point.[6][8] Enzyme engineering efforts have focused on creating PAL variants with reduced sensitivity to this compound to enhance the biotechnological production of phenylpropanoids.[7]

Transcriptional and Post-Translational Control

Beyond direct enzyme inhibition, this compound acts as a signaling molecule to regulate the expression of pathway genes. An accumulation of this compound has been shown to negatively regulate the transcription of PAL genes.[2][6] This provides a slower, more sustained level of control compared to allosteric inhibition.

Conversely, this compound appears to positively regulate the expression of the downstream gene, C4H. In bamboo, for instance, trans-cinnamic acid simultaneously suppresses upstream PAL genes and activates downstream C4H gene expression.[9] This bidirectional control ensures that once carbon is committed to the pathway, it is efficiently processed.

Recent findings have also implicated this compound in the post-translational regulation of PAL. In bamboo, elevated this compound levels induce the expression of PeKFB9, a protein that mediates the ubiquitination and subsequent proteasomal degradation of PAL enzymes.[9] This multi-tiered system of regulation—combining direct inhibition, transcriptional repression, and targeted protein degradation—provides robust control over the phenylpropanoid flux.

Metabolic Channeling

To maintain efficiency and limit potential feedback inhibition, plant cells have developed mechanisms for metabolic channeling. This involves the close physical association of sequential enzymes in a pathway, allowing the product of one reaction to be passed directly as the substrate to the next enzyme without diffusing into the cytosol. There is evidence for the colocalization and interaction of PAL and C4H on the endoplasmic reticulum.[3][8] This association would create a microenvironment where this compound produced by PAL is immediately hydroxylated by C4H, keeping the local and overall cellular concentration of free this compound low and thus preventing feedback inhibition of PAL.[8]

Quantitative Data on this compound-Mediated Regulation

The effects of this compound on gene expression and enzyme activity have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of Altered C4H Activity on Phenylpropanoid Pathway Gene Expression

| Plant System | Genetic Modification | Target Gene | Observed Effect on Transcript Level | Reference |

| Tobacco | C4H Antisense Downregulation (Line AS9) | PAL | ~88% reduction | [10] |

| Tobacco | C4H Antisense Downregulation (Line AS9) | C4H | ~11% reduction | [10] |

| Tobacco | C4H Antisense Downregulation (Line AS9) | 4CL | ~19% reduction | [10] |

| Nicotiana tabacum cells | CRISPRi-mediated C4H Downregulation | C4H | 0.44-fold of wild-type (56% reduction) | [11] |

| Nicotiana tabacum cells | CRISPRi-mediated C4H Downregulation | 4CL | Increased expression vs. wild-type | [11] |

| Nicotiana tabacum cells | CRISPRi-mediated C4H Downregulation | CHS | Increased expression vs. wild-type | [11] |

Table 2: this compound and PAL Enzyme Kinetics

| Enzyme Source | Modification | Parameter | Value | Note | Reference |

| Engineered PAL | T102E Mutant | This compound Affinity | 6-fold reduction vs. native PAL | Mutant shows increased tolerance to this compound. | [7] |

| Conocephalum salebrosum | CsCAMT (recombinant) | Km for (E)-cinnamic acid | 50.5 µM | Characterization of a cinnamic acid methyltransferase. | [12] |

Experimental Protocols

Accurate assessment of this compound's regulatory role requires robust experimental methodologies. Below are detailed protocols for key assays.

Protocol: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the rate of trans-cinnamic acid formation from L-phenylalanine. The production of this compound is monitored by the increase in absorbance at approximately 290 nm.[13]

A. Materials and Reagents

-

Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol. For some plant tissues, the addition of 3% (w/v) polyvinylpolypyrrolidone (PVPP) is recommended to adsorb phenolic compounds that may inhibit the enzyme.[13] Prepare fresh.

-

Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).[13]

-

Stop Solution: 6 M HCl.[13]

-